molecular formula C10H14O B2675874 2,4-Dicyclopropylbut-3-yn-2-ol CAS No. 67538-92-5

2,4-Dicyclopropylbut-3-yn-2-ol

Cat. No. B2675874
CAS RN: 67538-92-5
M. Wt: 150.221
InChI Key: TXXXQUKLWDPHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dicyclopropylbut-3-yn-2-ol (DCPB) is a cyclic ether compound that is used in a variety of industrial and scientific applications. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 134-135°C. DCPB is used as a solvent in organic synthesis, as well as a reagent in the synthesis of other compounds. It is also used in the production of polymers, pharmaceuticals, and other industrial products. In addition, DCPB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Efficient Chiral Auxiliary and Protecting Group for Boronic Acids

Research has demonstrated the utility of certain compounds as chiral auxiliaries in cyclopropanation reactions, highlighting the ability to generate functionalized bicyclopropanes. This suggests the potential for 2,4-Dicyclopropylbut-3-yn-2-ol to be involved in similar cyclopropanation reactions or to serve as a precursor in the synthesis of boron-containing compounds (Luithle & Pietruszka, 2000).

Catalysis in Cyclocondensation Reactions

The use of donor–acceptor cyclopropanes in cyclocondensation reactions to access biologically relevant scaffolds suggests a potential role for 2,4-Dicyclopropylbut-3-yn-2-ol in similar transformations, possibly as a reactant or intermediate in the synthesis of complex heterocycles (Ortega et al., 2021).

Thermally Stable Alkynes

Studies on the synthesis and properties of certain alkynes have shown thermal stability and reactivity under various conditions, which could be relevant for the manipulation or derivatization of 2,4-Dicyclopropylbut-3-yn-2-ol in synthetic chemistry applications (Sydnes et al., 2007).

Iodohydroxylation and Rearrangement Reactions

The iodohydroxylation of alkylidenecyclopropanes, yielding iodocyclopropylmethanol and related derivatives, showcases reaction pathways that might be applicable to or inspired by the structure of 2,4-Dicyclopropylbut-3-yn-2-ol, offering avenues for functional group interconversion or ring expansion (Yang & Huang, 2008).

Spirocyclic and Bicyclic Compound Synthesis

The formation of spiro and bicyclic structures from cyclopropenes and azomethine ylides via [3 + 2]-cycloaddition highlights a synthetic strategy that could potentially be applied to derivatives of 2,4-Dicyclopropylbut-3-yn-2-ol, indicating its use in constructing complex molecular architectures (Filatov et al., 2017).

properties

IUPAC Name

2,4-dicyclopropylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXXQUKLWDPHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1CC1)(C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dicyclopropylbut-3-yn-2-ol

Synthesis routes and methods

Procedure details

Another reaction which is known is the ethynylation of cyclopropylacetylene with acetone or cyclopropyl methyl ketone to give 2-methyl-4-cyclopropyl-3-butyn-2-ol or 2,4-dicyclopropyl-3-butyn-2-ol (Izvetiya Akademii Nark SSSR, Seriya Khimicheskaya, pages 1339-1344 (1978)), but no description for the reverse reaction is provided.
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